

Technical Support Center: AMD-070 Food Effect Studies

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Compound of Interest

Compound Name: AMD-070 hydrochloride

Cat. No.: B608863

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of food on the oral bioavailability of the CXCR4 antagonist, AMD-070.

Frequently Asked Questions (FAQs)

Q1: We are observing significantly lower plasma concentrations of AMD-070 in our non-fasted animal subjects compared to the fasted group. Is this an expected outcome?

A1: Yes, this is an expected finding. Clinical studies in healthy human volunteers have demonstrated that the presence of food significantly reduces the oral bioavailability of AMD-070. Specifically, co-administration of AMD-070 with a standardized meal has been shown to decrease the maximum plasma concentration (C_{max}) and the total drug exposure (Area Under the Curve - AUC) of AMD-070.[1][2] Therefore, observing lower plasma concentrations in fed subjects is consistent with the known pharmacokinetic profile of the drug.

Q2: By how much is the bioavailability of AMD-070 expected to decrease when administered with food?

A2: In a clinical study, the administration of a single 200-mg dose of AMD-070 with a standardized, low-fat breakfast resulted in a median decrease of 70% in C_{max} and a 56% decrease in AUC from 0 to 24 hours (AUC₀₋₂₄) compared to administration in a fasted state.[2] The time to reach maximum concentration (T_{max}) was also significantly delayed.[2]

Q3: What type of meal was used in the clinical food-effect study for AMD-070?

A3: The clinical study that evaluated the effect of food on AMD-070 bioavailability used a standardized, low-fat breakfast consisting of eggs, toast, and beverages (excluding grapefruit juice).[2] For your own non-clinical or clinical studies, it is recommended to use a standardized meal to ensure consistency and reproducibility of results. The FDA generally recommends a high-fat, high-calorie meal for food-effect bioavailability studies to assess the greatest potential impact of food.[3]

Q4: We are designing a pivotal clinical trial for an AMD-070 analog. Should we dose our subjects in a fed or fasted state?

A4: Given the significant negative impact of food on the bioavailability of AMD-070, it is crucial to maintain consistent dosing conditions in relation to meals. For pivotal trials, it is generally recommended to administer the drug in a fasted state to ensure maximal and consistent absorption, unless a thorough food-effect study justifies administration with food. The significant reduction in exposure with food suggests that dosing with meals could lead to sub-therapeutic concentrations and variable efficacy.

Q5: Could the observed decrease in bioavailability with food be due to a drug-nutrient interaction or an effect on gastrointestinal physiology?

A5: While the exact mechanism for the reduced absorption of AMD-070 in the presence of food has not been fully elucidated in the provided literature, potential mechanisms for food effects on drug bioavailability include delayed gastric emptying, altered gastrointestinal pH, increased splanchnic blood flow, and direct interaction of the drug with food components.[4][5] For AMD-070, the delay in T_{max} suggests that delayed gastric emptying may play a role.

Data Presentation

Table 1: Pharmacokinetic Parameters of AMD-070 in Fed vs. Fasted States

Parameter	Fasted State (200 mg dose)	Fed State (200 mg dose)	Median % Change with Food	P-value
C _{max}	Not explicitly stated	Not explicitly stated	70% decrease	0.008
AUC ₀₋₂₄	Not explicitly stated	Not explicitly stated	56% decrease	0.01
T _{max}	Not explicitly stated	Not explicitly stated	167% increase	0.007
Terminal t _{1/2}	No significant change	No significant change	No effect	0.68

Data summarized from a study in healthy male volunteers.[\[2\]](#)

Experimental Protocols

Protocol: Single-Dose, Two-Way Crossover Food-Effect Study for AMD-070

This protocol is based on the methodology described in the clinical study by Muir et al. (2008).
[\[2\]](#)

1. Study Population:

- Healthy male volunteers.
- Subjects should undergo a full medical screening, including physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests.

2. Study Design:

- A randomized, open-label, two-period, two-sequence crossover study.
- Each subject receives a single oral dose of AMD-070 (e.g., 200 mg) on two separate occasions, once under fasted conditions and once under fed conditions.

- A washout period of sufficient duration (at least 5-7 half-lives of the drug) should separate the two dosing periods.

3. Dosing Conditions:

- Fasted State: Subjects fast overnight for at least 10 hours before dosing and for 4 hours post-dose. Water is permitted except for 1 hour before and after dosing.
- Fed State: Following an overnight fast of at least 10 hours, subjects consume a standardized meal (e.g., a low-fat breakfast) within 30 minutes before dosing.^[2] The drug is administered with a specified volume of water.

4. Pharmacokinetic Sampling:

- Blood samples are collected at pre-determined time points. For example: pre-dose (0 hours), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose.
- Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

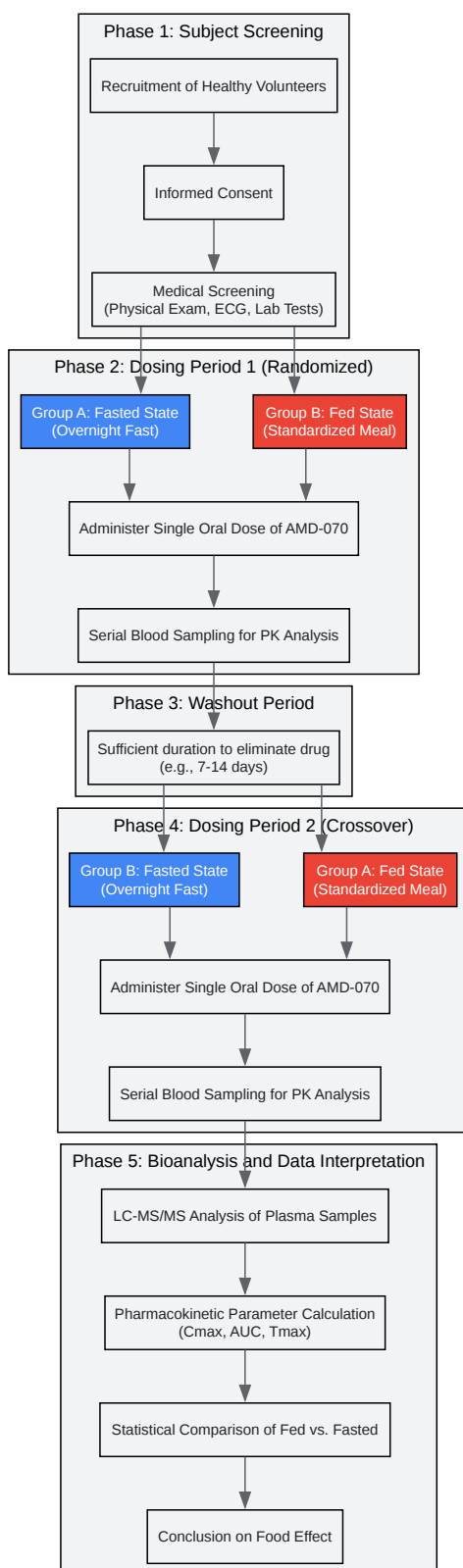
5. Bioanalytical Method:

- AMD-070 plasma concentrations are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

6. Pharmacokinetic Analysis:

- The following pharmacokinetic parameters are calculated using non-compartmental methods: C_{max}, T_{max}, AUC_{0-t}, AUC_{0-inf}, and terminal half-life (t_{1/2}).
- Statistical comparisons of log-transformed C_{max} and AUC values are performed to assess the effect of food.

Visualizations



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Caption: Workflow for a crossover food-effect study on AMD-070.

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References

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